Silver(I) sulfide, 99.9% (87% Ag)

Vue d'ensemble

Description

Silver(I) sulfide is an inorganic compound with the formula Ag2S . It is a dense black solid and is the only sulfide of silver . It is useful as a photosensitizer in photography and constitutes the tarnish that forms over time on silverware and other silver objects . Silver sulfide is insoluble in most solvents but is degraded by strong acids .

Synthesis Analysis

Silver(I) sulfide can be synthesized through chemical precipitation from aqueous solutions of silver nitrate, sodium sulfide, and sodium citrate or Trilon B as a complexing agent and stabilizer . Another method involves passing hydrogen sulfide gas through an aqueous solution of silver nitrate . The silver(I) sulfide precipitates out of the solution and can be filtered and purified by washing with hot water .

Molecular Structure Analysis

Silver sulfide is a network solid made up of silver (electronegativity of 1.98) and sulfur (electronegativity of 2.58) where the bonds have low ionic character (approximately 10%) . Three forms are known: monoclinic acanthite (β-form), stable below 179 °C, body-centered cubic so-called argentite (α-form), stable above 180 °C, and a high-temperature face-centered cubic (γ-form) stable above 586 °C .

Chemical Reactions Analysis

Silver sulfide reacts with hydrochloric acid to produce silver chloride and hydrogen sulfide . It also reacts with nitric acid to form silver sulfate, nitric oxide, and water . Silver reacts with hydrogen sulfide in the presence of oxygen to form silver sulfide .

Physical And Chemical Properties Analysis

Silver(I) sulfide is a grayish-black orthogonal crystal or powder . It has a density of 7.23 g/cm3 , Moh’s hardness of 2.3 , and melts at 825°C . It is insoluble in water but soluble in nitric and sulfuric acids .

Applications De Recherche Scientifique

Photocatalysis

Silver(I) sulfide has been extensively studied due to its potential as a photocatalyst . It has a narrow band gap energy, mechanical and thermal stability, cyclability, and ease of synthesis . It’s used in the photocatalytic degradation of organic dyes .

Biosensors

Silver(I) sulfide is used in the development of biosensors . Its unique properties make it an ideal material for detecting biological substances.

Infrared Detectors

Infrared detectors often use Silver(I) sulfide due to its unique optoelectronic properties .

Optoelectronics

Silver(I) sulfide is used in various optoelectronic applications . Its unique properties make it suitable for use in devices that source, detect and control light.

Catalysis

Silver(I) sulfide is used in catalysis . Its unique properties make it an effective catalyst in various chemical reactions.

Ceramic Glazes

The primary use of Silver(I) sulfide is in the production of glazes for ceramics . The compound gives a glassy or metallic sheen to the glaze .

Energy Storage

Silver sulfide is a versatile electrode material that has found numerous applications in energy storage .

Medicine and Biology

Silver sulfide has applications in medicine and biology . It’s used in fluorescent biology and other medical applications .

Mécanisme D'action

Target of Action

Silver(I) sulfide (Ag2S) is an inorganic compound that primarily targets bacterial cells . It is known for its antimicrobial properties, particularly against gram-negative and gram-positive bacteria . The primary targets of Ag2S are the bacterial cell wall and cell membrane .

Mode of Action

The mode of action of Ag2S involves the interaction of silver ions with various components of the bacterial cell. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Silver also binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .

Biochemical Pathways

The dissolution of metal sulfides, including Ag2S, occurs via two chemical pathways: the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility. The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .

Pharmacokinetics

It’s worth noting that the bioavailability of silver compounds can be influenced by their water solubility, lipophilicity, redox ability, and ag+ ion release .

Result of Action

The molecular and cellular effects of Ag2S action primarily involve the disruption of bacterial cell function. The binding of silver ions to various components within the cell leads to protein denaturation, enzyme inhibition, and ultimately, cell death .

Action Environment

The action of Ag2S can be influenced by various environmental factors. For instance, the sulfidation of silver nanoparticles readily occurs in both urban sewage systems and sulfur-rich natural environments, leading to the formation of Ag2S nanoparticles . The transformation and fate of these nanoparticles in the environment can significantly impact the environmental and health risks associated with silver nanoparticles .

Safety and Hazards

Orientations Futures

Silver sulfide nanoparticles are currently being explored as infrared active nanomaterials that can provide environmentally stable alternatives to heavy metals such as lead . They are potentially useful in various fields such as photoelectric, bio-sensing, catalysis, antibacterial, and other fields . The properties of silver sulfide nanoparticles greatly depend on their size, shape, and surrounding medium, which can be modulated by various synthesis methods .

Propriétés

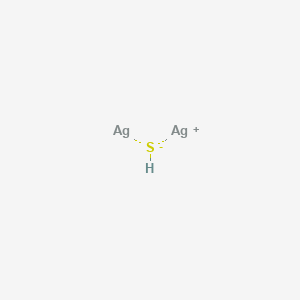

IUPAC Name |

silver;silver;sulfanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2S/h;;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJWWSXPIWGYKC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[Ag].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2HS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12249-63-7 (silver sulfide [1:1]), 7783-06-4 (Parent) | |

| Record name | Silver sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

248.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disilver sulphide | |

CAS RN |

12068-32-5, 21548-73-2 | |

| Record name | Acanthite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfide (Ag2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)